Cas no 1512521-62-8 (ethyl 2-amino-4-(propan-2-yloxy)butanoate)

ethyl 2-amino-4-(propan-2-yloxy)butanoate 化学的及び物理的性質
名前と識別子
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- ethyl 2-amino-4-(propan-2-yloxy)butanoate
- AKOS012341101
- 1512521-62-8
- EN300-1298147
-
- インチ: 1S/C9H19NO3/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3
- InChIKey: XYYMIJHJLJQIMJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C)CCC(C(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 189.13649347g/mol
- どういたいしつりょう: 189.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 61.6Ų
ethyl 2-amino-4-(propan-2-yloxy)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298147-0.1g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 0.1g |
$804.0 | 2023-05-26 | ||
Enamine | EN300-1298147-0.5g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 0.5g |
$877.0 | 2023-05-26 | ||
Enamine | EN300-1298147-1.0g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 1g |
$914.0 | 2023-05-26 | ||
Enamine | EN300-1298147-500mg |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1298147-10000mg |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1298147-5.0g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 5g |
$2650.0 | 2023-05-26 | ||
Enamine | EN300-1298147-0.25g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 0.25g |
$840.0 | 2023-05-26 | ||
Enamine | EN300-1298147-10.0g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 10g |
$3929.0 | 2023-05-26 | ||
Enamine | EN300-1298147-0.05g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 0.05g |
$768.0 | 2023-05-26 | ||
Enamine | EN300-1298147-2.5g |
ethyl 2-amino-4-(propan-2-yloxy)butanoate |
1512521-62-8 | 2.5g |
$1791.0 | 2023-05-26 |
ethyl 2-amino-4-(propan-2-yloxy)butanoate 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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S. Ahmed Chem. Commun., 2009, 6421-6423
ethyl 2-amino-4-(propan-2-yloxy)butanoateに関する追加情報
Ethyl 2-Amino-4-(Propan-2-Yloxy)Butanoate: A Comprehensive Overview
Ethyl 2-amino-4-(propan-2-yloxy)butanoate, with the CAS number 1512521-62-8, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of butanoic acid, modified with an ethyl ester group and a propan-2-yloxy substituent at the fourth carbon. The presence of an amino group at the second carbon introduces unique functional properties, making it a valuable molecule for various applications. Recent studies have highlighted its potential in drug development, agricultural chemistry, and industrial synthesis.
The structure of ethyl 2-amino-4-(propan-2-yloxy)butanoate is characterized by a four-carbon chain with multiple functional groups. The amino group (-NH₂) at the second position is a key feature, as it can participate in hydrogen bonding and other intermolecular interactions. The propan-2-yloxy group (-OCH(CH₃)₂) at the fourth position adds steric bulk and hydrophobicity to the molecule, influencing its solubility and reactivity. The ethyl ester group (-COOCH₂CH₃) at the terminal end contributes to the molecule's stability and bioavailability. These structural attributes make ethyl 2-amino-4-(propan-2-yloxy)butanoate a versatile compound for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled efficient methods for the preparation of ethyl 2-amino-4-(propan-2-yloxy)butanoate. One prominent approach involves the alkylation of amino acids with appropriate alkylating agents, followed by esterification to introduce the ethyl group. Another method utilizes enzymatic catalysis to achieve high yields and selectivity, which is particularly advantageous for large-scale production. These synthetic strategies have been optimized to minimize environmental impact and maximize cost-effectiveness, aligning with current trends in sustainable chemistry.
Ethyl 2-amino-4-(propan-2-yloxy)butanoate has demonstrated promising applications in pharmacology. Its amino group allows for potential interactions with biological systems, making it a candidate for drug design targeting specific receptors or enzymes. For instance, recent studies have explored its role as a precursor for peptide synthesis, where its unique structure can serve as a building block for more complex biomolecules. Additionally, its hydrophobicity due to the propan-2-yloxy group may enhance its ability to cross cellular membranes, a critical property for drug delivery systems.
In agricultural chemistry, ethyl 2-amino-4-(propan-2-yloxy)butanoate has shown potential as a plant growth regulator. Its ability to influence hormonal pathways in plants could lead to enhanced crop yields and stress resistance. Field trials have indicated that this compound can modulate auxin signaling pathways without adverse effects on plant health, making it a sustainable alternative to traditional chemical fertilizers.
Industrial applications of ethyl 2-amino-4-(propan-2-yloxy)butanoate are also expanding. Its use as an intermediate in polymer synthesis has been explored due to its ability to form stable bonds under various reaction conditions. Furthermore, its compatibility with enzymatic processes makes it suitable for biotechnological applications, such as bio-catalyzed transformations in organic synthesis.
From a safety perspective, ethyl 2-amino-4-(propan-2-yloxy)butanoate has been classified as non-hazardous under standard conditions. However, proper handling procedures are recommended to ensure occupational safety and environmental protection during its synthesis and application.
In conclusion, ethyl 2-amino-4-(propan-2-yloxy)butanoate (CAS No: 1512521-62-8) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure enables versatile chemical reactivity and biological interactions, positioning it as a valuable tool in modern chemistry and biology research.
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